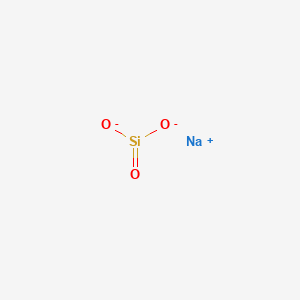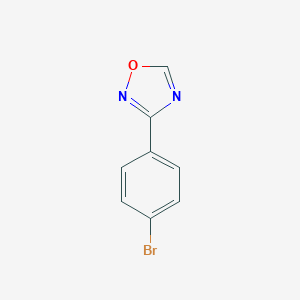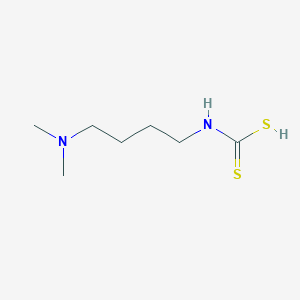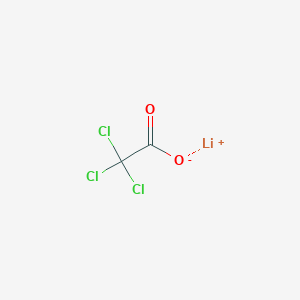
Diethyl 1-hydroxybutylphosphonate
Übersicht
Beschreibung
Diethyl 1-hydroxybutylphosphonate is a chemical compound with the formula C8H19O4P . It is also known as Phosphonic acid, (1-hydroxybutyl)-, diethyl ester . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of Diethyl 1-hydroxybutylphosphonate involves several methods . One method involves a reaction with [ (μ-η 5 :η 1 ):η 1 :η 1 -3- (2-C 4 H 3 NCH=NCH 2 CH 2 )C 8 H 5 N]Yb 3 (μ 3 -O)- (μ 2 -Cl) 2 (THF) 2 [N (SiMe 3) 2] in neat (no solvent) at 20; for 0.166667 h;Inert atmosphere .Molecular Structure Analysis
The molecular weight of Diethyl 1-hydroxybutylphosphonate is 210.2078 . The IUPAC Standard InChI is InChI=1S/C8H19O4P/c1-4-7-8 (9)13 (10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Chemical Synthesis and Transformation Diethyl 1-hydroxybutylphosphonate serves as a crucial intermediate in chemical synthesis. It can be chlorinated to produce α-chloroalkylphosphonates, which are further transformed into saturated compounds through catalytic hydrogenation, demonstrating its versatility in chemical reactions (五明 et al., 1974). Moreover, diethyl 1-azidoalkylphosphonates are obtained under mild conditions by reacting diethyl 1-hydroxyalkyl-phosphonates with hydrazoic acid, showcasing the adaptability of diethyl 1-hydroxybutylphosphonate in synthetic chemistry (Gajda & Matusiak, 1992).
Corrosion Inhibition A notable application of phosphonates derived from diethyl 1-hydroxybutylphosphonate is their use as corrosion inhibitors, particularly for mild steel in industrial settings. These α-aminophosphonates, through both experimental and theoretical studies, have demonstrated significant efficacy in inhibiting corrosion, supported by various methods like weight loss, potentiodynamic polarization, and advanced microscopic techniques (Gupta et al., 2017).
Molecular Structure and Interactions The structural study of diethyl (1-hydroxy-2-butynyl)phosphonate reveals nearly tetrahedral geometry around the phosphorus atom and highlights the presence of intermolecular and intramolecular hydrogen bonding. This insight is crucial for understanding its chemical behavior and potential applications in various fields (Sanders et al., 1996).
Biological and Medicinal Applications
Anticancer Potential In the field of medicinal chemistry, certain derivatives of diethyl 1-hydroxybutylphosphonate have shown promising anticancer properties. One particular study highlighted the anticancer activity of diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate, especially against leukemia, by inducing cell differentiation and apoptosis. This suggests the potential of diethyl phosphonate derivatives in chemo-differentiation therapy for acute promyelocytic leukemia and possibly other types of acute myeloid leukemia (Mohammadi et al., 2019).
Antimicrobial Properties A series of alkylphosphonate derivatives synthesized from diethyl ((2-chloroethoxy)methyl)phosphonate exhibited remarkable antimicrobial activity against various bacterial and fungal strains. These compounds, after extensive evaluation, showed significant potential as antimicrobial drugs, further supported by in silico molecular docking studies (Shaik et al., 2021).
Eigenschaften
IUPAC Name |
1-diethoxyphosphorylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNCNQNIDOVSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(O)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334014 | |
| Record name | Diethyl 1-hydroxybutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-hydroxybutylphosphonate | |
CAS RN |
17477-67-7 | |
| Record name | Diethyl P-(1-hydroxybutyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 1-hydroxybutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




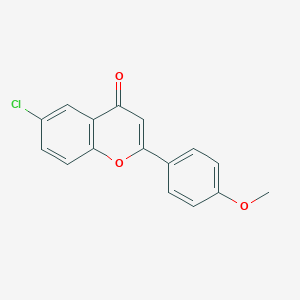
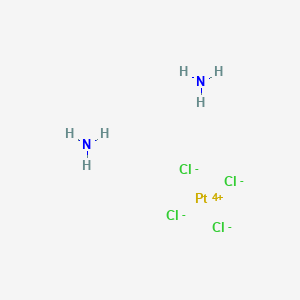
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
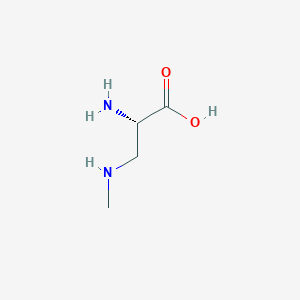
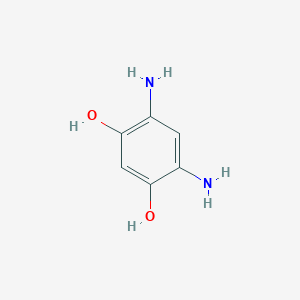
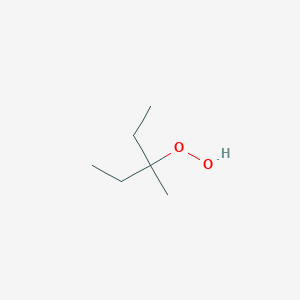
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
